1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol
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Overview
Description
MF266-1 is a synthetic organic compound known for its role as a selective E prostanoid receptor 4 antagonist. This compound has shown significant potential in relieving joint inflammation and pain in rodent models of osteoarthritis and rheumatoid arthritis .
Preparation Methods
The synthesis of MF266-1 involves several steps, including the reaction of 5-chloro-2-(phenylmethoxy)phenyl with thiophene-2-yl and pyridin-3-yl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for MF266-1 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
MF266-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MF266-1 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the behavior of selective E prostanoid receptor 4 antagonists. In biology and medicine, MF266-1 is used to investigate the mechanisms of joint inflammation and pain relief in rodent models of osteoarthritis and rheumatoid arthritis
Mechanism of Action
The mechanism of action of MF266-1 involves its selective antagonism of the E prostanoid receptor 4. This receptor is involved in the regulation of inflammation and pain. By blocking this receptor, MF266-1 reduces the inflammatory response and alleviates pain in rodent models of osteoarthritis and rheumatoid arthritis .
Comparison with Similar Compounds
MF266-1 is similar to other selective E prostanoid receptor antagonists, such as MF498 and MF266-3. MF266-1 is unique in its specific binding affinity and selectivity for the E prostanoid receptor 4. This makes it particularly effective in reducing joint inflammation and pain compared to other compounds .
List of Similar Compounds::- MF498
- MF266-3
Properties
Molecular Formula |
C24H17ClF3NO3S |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
1-[5-[3-(5-chloro-2-phenylmethoxyphenyl)thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C24H17ClF3NO3S/c25-18-6-7-21(32-14-15-4-2-1-3-5-15)20(11-18)19-8-9-33-22(19)16-10-17(13-29-12-16)23(30,31)24(26,27)28/h1-13,30-31H,14H2 |
InChI Key |
JCCQFQOPADDTRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=C(SC=C3)C4=CC(=CN=C4)C(C(F)(F)F)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=C(SC=C3)C4=CC(=CN=C4)C(C(F)(F)F)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MF266-1; MF-266-1; MF 266-1. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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